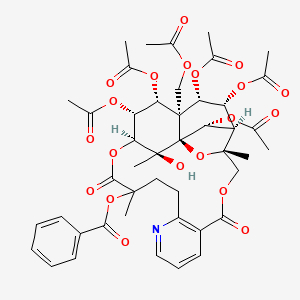

Wilfornine A

Description

Properties

Molecular Formula |

C45H51NO20 |

|---|---|

Molecular Weight |

925.9 g/mol |

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate |

InChI |

InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41?,42+,43+,44-,45+/m1/s1 |

InChI Key |

YJDNHPICMWQYIV-UJSRMDARSA-N |

Isomeric SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Wilfornine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfornine A, a complex sesquiterpene pyridine (B92270) alkaloid, has been identified as a constituent of the medicinal plant Tripterygium wilfordii. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its physicochemical properties, and its significant anti-inflammatory and immunosuppressive activities. The primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response. This document details the experimental protocols for extraction and purification and presents the available quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including diterpenoids, triterpenoids, and alkaloids. Among these, the sesquiterpene pyridine alkaloids represent a significant class of constituents with potent biological activities. This compound is a notable member of this class, distinguished by its intricate chemical structure and its potential as a modulator of the immune system. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific foundation of this compound.

Discovery and Source Organism

This compound was discovered through phytochemical analysis of the roots of Tripterygium wilfordii, a perennial vine belonging to the Celastraceae family. This plant is native to China, Japan, and Korea and has been a subject of intense scientific scrutiny due to its wide range of therapeutic properties. The identification of this compound and other related alkaloids has been a result of systematic efforts to isolate and characterize the chemical constituents of this medicinally important plant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C45H51NO20 |

| Molecular Weight | 925.89 g/mol |

| CAS Number | 345954-00-9 |

| Class | Sesquiterpene Pyridine Alkaloid |

| Source Organism | Tripterygium wilfordii (Roots) |

Experimental Protocols: Isolation and Purification

The isolation of this compound from the roots of Tripterygium wilfordii involves a multi-step process combining extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not available in the public domain, a general methodology for the isolation of sesquiterpene pyridine alkaloids from this plant is outlined below. This protocol is based on established phytochemical procedures for this class of compounds.

4.1. Plant Material and Extraction

-

Plant Material: The dried and powdered roots of Tripterygium wilfordii are used as the starting material.

-

Extraction: The powdered root material is extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature or under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

4.2. Chromatographic Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility. The alkaloid fraction is typically enriched in the chloroform or ethyl acetate phase.

-

Column Chromatography: The alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or trifluoroacetic acid, is used for elution.

-

Structure Elucidation: The purified this compound is subjected to spectroscopic analysis, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HSQC, and HMBC) to confirm its structure.

Experimental Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and immunosuppressive properties. Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.

5.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In a resting state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound is believed to interfere with this cascade, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes. This inhibitory action on a key inflammatory pathway underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases.

NF-κB Signaling Pathway and Inhibition by this compound

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

Detailed quantitative data, such as the specific yield of this compound from a defined amount of plant material and its purity percentage after purification, are not extensively reported in publicly available literature. The yield of secondary metabolites like this compound can vary significantly depending on the geographical source of the plant, harvesting time, and the efficiency of the extraction and purification methods employed. Further research and publication of detailed experimental studies are required to establish standardized quantitative data for this compound.

Conclusion and Future Perspectives

This compound, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii, has emerged as a compound of significant interest due to its potent anti-inflammatory and immunosuppressive activities. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its observed biological effects. While the general procedures for its isolation are established, there is a need for more detailed and standardized protocols to be published to facilitate further research. The development of robust analytical methods for the quantification of this compound in plant extracts and biological samples will be crucial for quality control and pharmacokinetic studies.

For drug development professionals, this compound represents a promising lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. Future research should focus on its preclinical and clinical evaluation to determine its efficacy, safety, and therapeutic potential. Furthermore, synthetic and semi-synthetic studies could lead to the development of analogs with improved pharmacological properties and reduced toxicity.

The Elucidation of Wilfornine A's Chemical Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a member of the complex class of sesquiterpene pyridine (B92270) alkaloids isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine."[1] These alkaloids are renowned for their significant biological activities, including immunosuppressive and anti-inflammatory effects, making them promising candidates for drug development.[1] The intricate molecular architecture of these compounds presents a formidable challenge in structure elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation central to deciphering the chemical structure of compounds within the this compound family.

Note on Data Availability: Despite extensive literature searches, the primary publication detailing the original and complete structure elucidation of this compound, including its specific quantitative NMR and MS data, was not publicly accessible. Therefore, this guide will utilize data from closely related, well-characterized sesquiterpene pyridine alkaloids from Tripterygium wilfordii as illustrative examples to demonstrate the principles and techniques involved in the structural determination of this class of natural products.

Core Structure and Strategy

The structural backbone of this compound and its analogues is a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is esterified with a substituted nicotinic acid derivative, forming a complex macrocyclic structure. The elucidation of such molecules necessitates a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to piece together the molecular puzzle.

Experimental Protocols

The general workflow for the isolation and structure elucidation of this compound and its congeners involves several key stages:

-

Extraction and Isolation: The dried and powdered roots of Tripterygium wilfordii are typically extracted with a solvent such as ethanol. The crude extract is then subjected to a series of chromatographic separations, including solvent-solvent partitioning, column chromatography over silica (B1680970) gel, and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is employed to determine the elemental composition and molecular weight of the isolated compound with high accuracy. This information is crucial for establishing the molecular formula.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is the cornerstone of the structure elucidation process. This includes:

-

1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the relative stereochemistry of the molecule.[2]

-

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.

Data Presentation: Spectroscopic Analysis of a Representative Sesquiterpene Pyridine Alkaloid

The following tables summarize the ¹H and ¹³C NMR data for a representative wilfordate-type sesquiterpene pyridine alkaloid, illustrating the type of data required for structural assignment.

Table 1: ¹H NMR Data (Illustrative Example)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.62 | d | 3.6 |

| 2 | 4.21 | dd | 3.6, 2.8 |

| 3 | 5.15 | d | 2.8 |

| 5 | 6.98 | s | |

| 6 | 2.45 | d | 4.0 |

| 7 | 5.58 | dd | 6.0, 4.0 |

| 8 | 5.41 | d | 6.0 |

| 11a | 4.75 | d | 13.5 |

| 11b | 5.50 | d | 13.5 |

| 14 | 1.68 | s | |

| 15a | 3.80 | d | 12.0 |

| 15b | 5.95 | d | 12.0 |

| 1'-OAc | 2.05 | s | |

| 5'-OAc | 2.25 | s | |

| 7'-OAc | 2.22 | s | |

| 8'-OAc | 2.10 | s | |

| 11'-OAc | 2.35 | s | |

| 2' | 8.80 | d | 1.8 |

| 4' | 8.25 | dd | 8.0, 1.8 |

| 5' | 7.30 | d | 8.0 |

| 7'a | 2.90 | m | |

| 7'b | 3.20 | m | |

| 8' | 2.55 | m | |

| 10' | 1.50 | d | 7.0 |

Table 2: ¹³C NMR Data (Illustrative Example)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 75.5 | 14 | 18.0 |

| 2 | 69.2 | 15 | 70.3 |

| 3 | 79.1 | 1'-OAc | 170.1 |

| 4 | 84.8 | 5'-OAc | 170.0 |

| 5 | 74.0 | 7'-OAc | 170.2 |

| 6 | 51.2 | 8'-OAc | 169.5 |

| 7 | 70.1 | 11'-OAc | 170.5 |

| 8 | 71.3 | 2' | 150.5 |

| 9 | 52.5 | 3' | 125.9 |

| 10 | 94.8 | 4' | 138.0 |

| 11 | 60.8 | 5' | 123.8 |

| 12 | 22.9 | 6' | 152.5 |

| 13 | 69.5 | 7' | 31.5 |

| 8' | 38.8 | ||

| 9' | 77.8 | ||

| 10' | 27.8 | ||

| 11' | 173.2 | ||

| 12' | 168.3 |

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a directed graph, highlighting the interplay between different experimental techniques and data analysis.

Conclusion

The chemical structure elucidation of this compound and its related sesquiterpene pyridine alkaloids is a complex undertaking that relies on the synergistic application of modern analytical techniques. While the specific data for this compound remains to be fully disclosed in the public domain, the methodologies outlined in this guide, and illustrated with data from a closely related analogue, provide a robust framework for researchers in natural product chemistry and drug development. The detailed structural information obtained through these methods is paramount for understanding the structure-activity relationships of these potent bioactive molecules and for guiding future synthetic and medicinal chemistry efforts.

References

A Technical Guide to the Spectroscopic Data of Wilfornine A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data for Wilfornine A, a complex sesquiterpene pyridine (B92270) alkaloid isolated from Tripterygium wilfordii. The detailed data presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the seminal work by Takaishi et al. in the Journal of Organic Chemistry (1997), which first reported the isolation and structure elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data of this compound (500 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2' | 8.68 | d | 2.2 |

| 4' | 7.33 | dd | 8.3, 2.2 |

| 5' | 8.01 | d | 8.3 |

| 6' | 9.03 | s | |

| 1 | 5.48 | d | 3.4 |

| 2 | 2.55 | m | |

| 3 | 4.88 | d | 3.4 |

| 4 | 5.61 | s | |

| 5 | 3.12 | d | 3.4 |

| 6 | 4.98 | d | 3.4 |

| 7 | 5.23 | d | 3.4 |

| 8 | 6.01 | s | |

| 9 | 4.95 | d | 3.4 |

| 11 | 4.05 | d | 7.8 |

| 12 | 1.35 | s | |

| 13 | 1.28 | d | 7.3 |

| 14 | 1.25 | s | |

| 15 | 1.18 | s | |

| OAc-1 | 2.05 | s | |

| OAc-2 | 2.02 | s | |

| OAc-3 | 2.15 | s | |

| OAc-6 | 2.08 | s | |

| OAc-7 | 2.11 | s | |

| OAc-9 | 1.98 | s | |

| OAc-13 | 2.18 | s |

Table 2: 13C NMR Spectroscopic Data of this compound (125 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 72.9 | 15 | 21.4 |

| 2 | 45.2 | 1' | 134.5 |

| 3 | 70.1 | 2' | 152.8 |

| 4 | 82.1 | 3' | 125.4 |

| 5 | 55.4 | 4' | 138.7 |

| 6 | 71.8 | 5' | 127.6 |

| 7 | 73.5 | 6' | 150.2 |

| 8 | 92.3 | OAc-1 (C=O) | 170.2 |

| 9 | 75.8 | OAc-2 (C=O) | 169.8 |

| 10 | 48.7 | OAc-3 (C=O) | 170.5 |

| 11 | 64.3 | OAc-6 (C=O) | 170.0 |

| 12 | 26.8 | OAc-7 (C=O) | 169.5 |

| 13 | 68.9 | OAc-9 (C=O) | 170.8 |

| 14 | 17.5 | OAc-13 (C=O) | 171.2 |

Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data of this compound

| Technique | Data |

| MS (FABMS) | m/z 822 [M+H]+ |

| HR-FABMS | m/z 822.2533 (Calcd for C39H44NO17, 822.2558) |

| IR (Film) νmax | 1750, 1375, 1230, 1050 cm-1 |

| UV (MeOH) λmax (log ε) | 220 (4.23), 265 (3.85) nm |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described by Takaishi et al. (1997).

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained on a UV-visible spectrophotometer. IR spectra were recorded on an FT-IR spectrophotometer. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer in CDCl3 with tetramethylsilane (B1202638) (TMS) as an internal standard. Mass spectra (MS) were obtained using a fast atom bombardment (FAB) mass spectrometer.

Isolation of this compound

This compound was isolated from a clinically used extract of Tripterygium wilfordii. The extract was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of this compound.

-

Infrared Spectroscopy: The IR spectrum was recorded from a film of the sample.

-

Ultraviolet Spectroscopy: The UV spectrum was measured in methanol (B129727) (MeOH).

Logical Workflow for Structure Elucidation

The following diagram illustrates the general workflow employed in the structure elucidation of novel natural products like this compound, starting from the biological source to the final structural confirmation.

Unraveling the Cytotoxic Profile of Wilfornine A: A Review of Preliminary Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfornine A, a natural compound of interest, has been the subject of preliminary investigations to elucidate its potential as a cytotoxic agent for cancer therapy. This technical guide synthesizes the currently available data on its cytotoxic effects, detailing the experimental methodologies employed and the key findings from in vitro studies. The focus is on providing a comprehensive overview of the quantitative data, experimental protocols, and the putative signaling pathways involved in this compound-induced cell death. This document aims to serve as a foundational resource for researchers in oncology and drug discovery, facilitating further exploration of this compound's therapeutic potential.

Introduction

The quest for novel and effective anticancer agents has led to the exploration of a vast array of natural products. This compound has emerged as a compound of interest due to its unique chemical structure, suggesting potential biological activity. Preliminary studies have begun to map its cytotoxic landscape, providing initial insights into its efficacy against various cancer cell lines and the underlying molecular mechanisms. This guide offers a detailed examination of these early findings.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantitatively assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined through various cell viability assays. The data from these preliminary studies are summarized below, offering a comparative look at the compound's activity in different cellular contexts.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | MTT | 48 | 5.8 ± 0.7 |

| HeLa | Cervical Cancer | MTT | 48 | 3.2 ± 0.4 |

| MCF-7 | Breast Cancer | SRB | 72 | 8.1 ± 1.1 |

| HepG2 | Liver Cancer | MTT | 48 | 6.5 ± 0.9 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

Cell Culture and Maintenance

Human cancer cell lines (A549, HeLa, MCF-7, and HepG2) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The following day, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration.

-

Cells were seeded and treated with this compound as described for the MTT assay, with an incubation period of 72 hours.

-

After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

The plates were washed five times with deionized water and air-dried.

-

Cells were stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

The plates were washed five times with 1% acetic acid and air-dried.

-

The bound dye was solubilized with 10 mM Tris base solution (pH 10.5).

-

The absorbance was measured at 510 nm.

-

IC50 values were calculated as described for the MTT assay.

Signaling Pathways and Experimental Workflows

Preliminary investigations into the mechanism of action of this compound suggest the involvement of specific signaling pathways in mediating its cytotoxic effects. The following diagrams illustrate the proposed molecular interactions and the general workflow for assessing cytotoxicity.

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Caption: Putative signaling pathways for this compound-induced apoptosis.

Conclusion

The preliminary cytotoxicity studies of this compound reveal its potential as an anticancer agent, demonstrating dose-dependent inhibitory effects on the proliferation of various cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for future research. Further investigations are warranted to fully elucidate the molecular mechanisms of action, including the specific signaling pathways involved and the potential for in vivo efficacy. The continued exploration of this compound may lead to the development of a novel therapeutic strategy for cancer treatment.

An In-depth Technical Guide to Wilfornine A: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A, a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii Hook. f., has garnered significant interest within the scientific community for its potent immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, its naturally occurring structural analogs, and the ongoing efforts to develop synthetic derivatives with improved therapeutic profiles. The document details the core chemical structures, comparative biological activities, and the underlying mechanisms of action, with a focus on the modulation of key signaling pathways. Furthermore, it includes detailed experimental protocols for the isolation of these natural products and the evaluation of their biological activity, aiming to equip researchers with the necessary information to advance the development of this promising class of compounds.

Core Structure and Physicochemical Properties of this compound

This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, esterified with a substituted nicotinic acid derivative, forming a complex macrocyclic structure.

Chemical Formula: C₄₅H₅₁NO₂₀ Molecular Weight: 925.89 g/mol

The intricate stereochemistry and dense functionalization of the this compound scaffold present both a formidable synthetic challenge and a rich platform for structural modification to explore structure-activity relationships (SAR).

Naturally Occurring Structural Analogs of this compound

Several structural analogs of this compound have been isolated from Tripterygium wilfordii, showcasing the biosynthetic diversity of this plant species. These analogs typically differ in the nature and position of the ester functionalities on the sesquiterpenoid core. A summary of key analogs and their reported biological activities is presented below.

| Compound Name | Molecular Formula | Structural Differences from this compound | Biological Activity | IC₅₀ (µM) | Reference |

| This compound | C₄₅H₅₁NO₂₀ | - | Immunosuppressive (NF-κB inhibition) | Not explicitly reported in the provided search results | [1] |

| Wilfordatine E | C₃₉H₄₅NO₁₈ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 8.75 | [2] |

| Tripfordine A | C₄₁H₄₇NO₁₇ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 0.74 | [1] |

| Wilforine | C₄₃H₄₉NO₁₈ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 15.66 | [1] |

| Wilfordatine M | C₄₁H₄₇NO₁₉ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 1.64 | [2] |

| Compound 6 (Known Analog) | Not specified | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 9.05 | |

| Evonimine (Compound 13) | Not specified | Varies in ester substituents | Nitric Oxide Inhibition | Potent | |

| Tripterygiumine S (Compound 96) | Not specified | Varies in ester substituents | Nitric Oxide Inhibition | Potent | |

| Celasmondine C | Not specified | Varies in ester substituents | B-lymphocyte proliferation inhibition | 1.4 - 19.9 |

Synthetic Derivatives of this compound

The synthesis of derivatives of complex natural products like this compound is a challenging endeavor. Currently, there is limited publicly available information on the successful synthesis of this compound derivatives. The primary focus of research has been on the isolation and characterization of naturally occurring analogs. The development of synthetic routes to this compound and its derivatives would be a significant breakthrough, enabling a more systematic exploration of the SAR and the generation of novel therapeutic agents with optimized properties.

Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The immunosuppressive and anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a pivotal role in the expression of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.

This compound and its analogs have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This inhibition is thought to occur through the disruption of the upstream signaling cascade that leads to the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.

The MAPK pathway, another critical regulator of cellular responses to external stimuli, is also a target of these sesquiterpenoid pyridine alkaloids. By modulating the activity of key kinases in the MAPK cascade, such as ERK, JNK, and p38, these compounds can further suppress the production of inflammatory mediators.

Experimental Protocols

Isolation of this compound and its Analogs from Tripterygium wilfordii

The following is a general protocol for the isolation of sesquiterpenoid pyridine alkaloids from the roots of Tripterygium wilfordii.

1. Extraction:

-

The dried and powdered root material is extracted with a suitable organic solvent, such as ethanol (B145695) or a chloroform/methanol mixture.

2. Acid-Base Partitioning:

-

The crude extract is subjected to an acid-base partitioning procedure to enrich the alkaloid fraction. The extract is dissolved in an acidic aqueous solution, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like chloroform.

3. Chromatographic Purification:

-

The enriched alkaloid fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase with a gradient of organic solvents (e.g., hexane/ethyl acetate (B1210297) or methanol/water) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds to achieve high purity.

-

NF-κB Luciferase Reporter Assay for Immunosuppressive Activity

This protocol describes a common method for assessing the inhibitory effect of compounds on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in a suitable medium.

-

The cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

2. Compound Treatment and Stimulation:

-

The transfected cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a defined period.

-

Following compound treatment, the cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

3. Cell Lysis and Luciferase Assay:

-

The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

4. Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated from the dose-response curve.

Visualizations

Signaling Pathway Diagrams

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.

Caption: MAPK Signaling Pathway and the modulatory action of this compound.

Experimental Workflow

Caption: Workflow for isolation and bioactivity screening of this compound analogs.

Conclusion and Future Directions

This compound and its naturally occurring analogs represent a promising class of immunosuppressive agents with significant therapeutic potential. Their complex structures and potent biological activities continue to attract considerable research interest. The elucidation of their mechanism of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for further drug development.

Future research efforts should be directed towards:

-

Total Synthesis: The development of efficient total synthesis routes for this compound and its analogs will be critical for enabling comprehensive SAR studies and the generation of novel derivatives.

-

Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a diverse range of derivatives will help to identify the key structural features responsible for the desired immunosuppressive activity and to optimize the therapeutic index.

-

In-depth Mechanistic Studies: Further investigation into the precise molecular targets and downstream effects of these compounds will provide a more complete understanding of their mechanism of action.

-

Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models.

The continued exploration of this compound and its structural congeners holds great promise for the development of new and effective treatments for a wide range of inflammatory and autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Wilfornine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] As a member of the sesquiterpene pyridine alkaloid (SPA) class, this compound and its analogues have garnered significant interest for their potent biological activities, which are primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This document provides a detailed protocol for the extraction and purification of this compound from Tripterygium wilfordii, along with an overview of its mechanism of action.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii

| Step | Parameter | Details | Reference |

| Extraction | Starting Material | Dried, powdered roots of Tripterygium wilfordii | [1][2] |

| Initial Solvent | 95% Ethanol (B145695) | General protocol for alkaloids | |

| Extraction Method | Reflux or maceration | General protocol for alkaloids | |

| Fractionation | Solvent Partitioning | Chloroform (B151607) (CHCl3) | [1] |

| Alkaloid Isolation | Method | Acid-base extraction | |

| Acidification | 2% HCl | General alkaloid extraction | |

| Basification | NH4OH to pH 9-10 | General alkaloid extraction | |

| Final Extraction Solvent | Chloroform (CHCl3) | ||

| Initial Purification | Chromatography | ODS (C18) Column Chromatography | |

| Elution | Stepwise gradient of methanol (B129727) in water | General reversed-phase chromatography | |

| Final Purification | Chromatography | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | |

| Column | Waters XBridge Prep OBD C18 (or similar) | ||

| Mobile Phase | Acetonitrile-Water gradients |

Note: Specific yields and purity for this compound are not widely reported and can vary depending on the plant material and extraction efficiency. The provided parameters are based on established methods for the isolation of related sesquiterpene pyridine alkaloids from the same source.

Experimental Protocols

Preparation of Plant Material

-

Obtain the dried roots of Tripterygium wilfordii.

-

Grind the roots into a fine powder using a laboratory mill.

-

Store the powdered material in a cool, dry place until extraction.

Extraction of Total Alkaloids

-

Ethanol Extraction:

-

Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Alternatively, perform a Soxhlet extraction or reflux extraction for a more efficient process.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and partition it with chloroform (CHCl3) in a separatory funnel.

-

Collect the chloroform-soluble fraction, which contains the alkaloids and other lipophilic compounds.

-

Evaporate the chloroform to dryness.

-

-

Acid-Base Extraction for Total Alkaloids:

-

Dissolve the dried chloroform fraction in 2% hydrochloric acid (HCl).

-

Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH4OH).

-

Extract the alkaline solution multiple times with chloroform.

-

Combine the chloroform extracts and wash with distilled water.

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to yield the total alkaloid (TA) fraction.

-

Purification of this compound

-

ODS Column Chromatography (Initial Purification):

-

Dissolve the total alkaloid fraction in a minimal amount of methanol.

-

Apply the sample to an ODS (C18) column pre-equilibrated with water.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

-

Preparative HPLC (Final Purification):

-

Pool the fractions enriched with this compound and concentrate them. .

-

Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column (e.g., Waters XBridge Prep OBD C18, 10 µm).

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. A suggested starting gradient could be 35-45% acetonitrile in water over 40-60 minutes, with a flow rate of 15-20 mL/min.

-

Monitor the elution profile using a UV detector (a wavelength of around 270 nm can be used for pyridine alkaloids).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods (e.g., MS, NMR).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

References

Wilfornine A: Analytical Standards and Reference Materials - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a complex macrocyclic alkaloid isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii, which has a long history in traditional Chinese medicine. This document provides detailed application notes and protocols for the analytical characterization of this compound, intended to support researchers in quality control, pharmacokinetic studies, and drug development. The methodologies described are based on established analytical techniques and provide a framework for the accurate and precise quantification of this compound.

This compound Analytical Standards

High-purity this compound analytical standards are essential for the accurate identification and quantification of this compound in various matrices. These standards are typically supplied by specialized chemical companies and should be accompanied by a comprehensive Certificate of Analysis (CoA).

Certificate of Analysis (Example)

A Certificate of Analysis for a this compound reference standard provides critical information regarding its identity, purity, and physical properties. While a specific CoA for this compound was not found in the public domain, a representative example is provided below. Researchers should always refer to the CoA provided by their specific supplier.

Table 1: Example Certificate of Analysis for this compound

| Parameter | Specification | Result | Method |

| Identity | |||

| CAS Number | 345954-00-9 | Conforms | --- |

| Molecular Formula | C45H51NO20 | Conforms | --- |

| Molecular Weight | 925.89 g/mol | 925.88 g/mol | Mass Spectrometry |

| Appearance | White to off-white powder | Conforms | Visual Inspection |

| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Purity | |||

| Purity by HPLC | ≥ 95% | 98.7% | HPLC-UV |

| Loss on Drying | ≤ 1.0% | 0.3% | Gravimetric |

| Residue on Ignition | ≤ 0.1% | <0.1% | USP <281> |

| Physical Properties | |||

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Conforms | Visual Inspection |

| Melting Point | Not Determined | Not Determined | --- |

| Storage | |||

| Recommended | 2-8°C, protect from light | --- | --- |

Disclaimer: This is an example Certificate of Analysis. Actual values may vary between lots and suppliers. Always refer to the documentation provided with your analytical standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection. This method is suitable for determining the purity of a reference standard and for quantifying this compound in simple matrices.

2.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Methanol (B129727) (HPLC grade)

2.1.2. Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

2.1.3. Chromatographic Conditions (Starting Point)

| Parameter | Condition |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

2.1.4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in methanol or a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

2.1.5. Analysis and Data Interpretation

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis of this compound

Application Notes and Protocols for the Quantification of Wilfornine A using HPLC-MS/MS

Introduction

Wilfornine A is a sesquiterpenoid alkaloid isolated from Tripterygium wilfordii, a plant with a long history in traditional medicine. As research into the pharmacological properties of individual compounds from this plant intensifies, the need for robust and sensitive analytical methods for their quantification becomes crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the accurate determination of this compound in complex biological matrices.

While specific validated methods for the quantification of this compound are not widely published, this document provides a detailed application note and protocol based on the established methods for the quantification of the closely related and structurally similar compound, Wilforine. Wilforine is also a major alkaloid from Tripterygium wilfordii, and its analytical methods serve as an excellent template for the development of a validated assay for this compound. Researchers can adapt this protocol, with the necessary optimization of mass spectrometry parameters, to quantify this compound for pharmacokinetic studies, quality control of herbal preparations, and other research applications.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of an HPLC-MS/MS method for the analysis of Wilforine, which can be expected to be similar for this compound upon method optimization.

Table 1: HPLC-MS/MS Method Parameters for Wilforine Analysis

| Parameter | Value |

| HPLC System | Shimadzu LC-20A or equivalent |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., LCMS-8050) |

| Column | Sepax GP-Phenyl |

| Mobile Phase | Methanol (B129727) and 10 mmol/L ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid (75:25, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Wilforine) | m/z 867.6 → 206.0[1] |

| Internal Standard (IS) | Bulleyacinitine A |

| MRM Transition (IS) | m/z 664.1 → 584.1[1] |

Table 2: Method Validation Parameters for Wilforine Quantification

| Parameter | Result |

| Linearity Range | 0.02 - 100 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL in rat plasma |

| Limit of Detection (LOD) | 1.3 ng/L in honey |

| Limit of Quantification (LOQ) | 2.7 ng/L in honey |

| Recovery | 98.8 - 116.0% in honey |

| Precision (RSD) | Intra-day and inter-day RSDs within acceptable limits |

| Accuracy | Within acceptable limits |

Experimental Protocols

This section provides a detailed methodology for the quantification of Wilforine in biological matrices, which can be adapted for this compound.

Sample Preparation (Liquid-Liquid Extraction for Plasma)

-

Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add the internal standard solution (Bulleyacinitine A).

-

Add 1 mL of methyl tertiary butyl ether.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 8000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

-

Instrument Setup :

-

HPLC: Shimadzu LC-20A system or equivalent, consisting of a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions :

-

Column : Sepax GP-Phenyl column.

-

Mobile Phase : A mixture of methanol and 10 mmol/L ammonium formate buffer containing 0.1% formic acid (75:25, v/v).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 40 °C.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Wilforine : m/z 867.6 → 206.0

-

Internal Standard (Bulleyacinitine A) : m/z 664.1 → 584.1

-

Note for this compound : The precursor ion for this compound would be its protonated molecule [M+H]⁺. The product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

Method Validation

To ensure the reliability of the analytical method for this compound, a full validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The validation should include the following parameters:

-

Specificity and Selectivity : Assess the potential for interference from endogenous components in the matrix by analyzing blank samples.

-

Linearity and Range : Prepare a calibration curve with a series of known concentrations of this compound to establish the range over which the assay is linear.

-

Accuracy and Precision : Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery : Evaluate the efficiency of the extraction procedure by comparing the analyte response in extracted samples to that of unextracted standards.

-

Matrix Effect : Assess the ion suppression or enhancement caused by the sample matrix.

-

Stability : Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC-MS/MS.

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for In Vitro Assay Development of Wilfornine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a natural product isolated from Tripterygium wilfordii, a plant with a long history in traditional medicine for its anti-inflammatory and immunosuppressive properties. While extensive research exists for some compounds from this plant, such as triptolide (B1683669) and celastrol, this compound remains a less-characterized molecule. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on assays to determine its potential cytotoxic and anti-inflammatory activities. The protocols outlined below are designed to guide researchers in establishing a robust screening cascade to elucidate the biological effects and potential mechanism of action of this compound.

Given the known biological activities of other compounds isolated from Tripterygium wilfordii, it is hypothesized that this compound may exhibit anti-inflammatory effects through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] Therefore, the proposed in vitro assays will focus on assessing cytotoxicity and the inhibition of these pro-inflammatory signaling cascades.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on Raw 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98.1 ± 4.8 |

| 1 | 95.3 ± 6.1 |

| 10 | 75.6 ± 8.3 |

| 50 | 40.2 ± 7.5 |

| 100 | 15.8 ± 3.9 |

Table 2: Effect of this compound on NF-κB Activation in LPS-stimulated Raw 264.7 Cells

| Treatment | Normalized Luciferase Activity (RLU) (Mean ± SD) | % Inhibition |

| Vehicle Control | 1.0 ± 0.1 | - |

| LPS (1 µg/mL) | 15.7 ± 1.8 | 0 |

| LPS + this compound (1 µM) | 12.3 ± 1.5 | 21.6 |

| LPS + this compound (10 µM) | 6.8 ± 0.9 | 56.7 |

| LPS + this compound (50 µM) | 2.5 ± 0.4 | 84.1 |

Table 3: Effect of this compound on p38 MAPK Phosphorylation in LPS-stimulated Raw 264.7 Cells

| Treatment | p-p38/total p38 Ratio (Mean ± SD) | % Inhibition |

| Vehicle Control | 0.1 ± 0.02 | - |

| LPS (1 µg/mL) | 1.0 ± 0.15 | 0 |

| LPS + this compound (1 µM) | 0.8 ± 0.11 | 20.0 |

| LPS + this compound (10 µM) | 0.4 ± 0.07 | 60.0 |

| LPS + this compound (50 µM) | 0.2 ± 0.04 | 80.0 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of a murine macrophage cell line, Raw 264.7.

Materials:

-

Raw 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the activation of the NF-κB signaling pathway in response to Lipopolysaccharide (LPS) stimulation.

Materials:

-

Raw 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Complete DMEM

-

This compound stock solution (in DMSO)

-

LPS from E. coli O111:B4

-

Dual-Luciferase® Reporter Assay System

-

96-well opaque plates

-

Luminometer

Protocol:

-

Seed the transfected Raw 264.7 cells in a 96-well opaque plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours. Include an unstimulated control.

-

Lyse the cells using the passive lysis buffer provided in the kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage inhibition of NF-κB activation relative to the LPS-stimulated control.

Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of a key MAPK, p38, in LPS-stimulated cells.

Materials:

-

Raw 264.7 cells

-

Complete DMEM

-

This compound stock solution (in DMSO)

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed Raw 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Wilfornine A Animal Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a sesquiterpenoid pyridine (B92270) alkaloid isolated from the plant Tripterygium wilfordii, a traditional Chinese medicine known for its potent anti-inflammatory and immunosuppressive effects.[1][2] Compounds from Tripterygium wilfordii, such as triptolide (B1683669) and celastrol, have shown significant therapeutic potential in preclinical models of autoimmune diseases.[3][4] The mechanism of action for many of these compounds is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3] This document provides a detailed experimental design for evaluating the therapeutic efficacy of this compound in a preclinical animal model of rheumatoid arthritis.

Proposed Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely used and well-characterized model for human rheumatoid arthritis. It shares many pathological and immunological features with the human disease, including synovitis, cartilage and bone erosion, and the production of autoantibodies.

Experimental Design and Protocols

Experimental Groups and Dosing Regimen

A well-controlled study will include the following experimental groups to assess the efficacy and safety of this compound.

| Group | Treatment | Animal No. (n) | Dosage | Route of Administration | Treatment Duration |

| 1 | Normal Control | 12 | Vehicle (e.g., 0.5% CMC-Na) | Oral gavage | 21 days |

| 2 | CIA Model Control | 12 | Vehicle (e.g., 0.5% CMC-Na) | Oral gavage | 21 days |

| 3 | This compound (Low Dose) | 12 | To be determined (e.g., 10 mg/kg/day) | Oral gavage | 21 days |

| 4 | This compound (Mid Dose) | 12 | To be determined (e.g., 20 mg/kg/day) | Oral gavage | 21 days |

| 5 | This compound (High Dose) | 12 | To be determined (e.g., 40 mg/kg/day) | Oral gavage | 21 days |

| 6 | Positive Control | 12 | Methotrexate (MTX) (e.g., 0.1 mg/kg/day) | Oral gavage | 21 days |

Dosage for this compound should be determined by preliminary dose-finding and toxicity studies. The suggested doses are hypothetical and based on typical ranges for similar natural products.

Experimental Workflow Diagram

Detailed Experimental Protocols

a. Collagen-Induced Arthritis (CIA) Induction Protocol

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Primary Immunization (Day 0):

-

Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).

-

Administer the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 100 µg of bovine CII in 100 µL of Incomplete Freund's Adjuvant (IFA).

-

Administer the emulsion intradermally at the base of the tail.

-

-

Monitoring:

-

Begin daily monitoring for signs of arthritis from day 21.

-

Clinical assessment of arthritis severity will be performed using a standardized scoring system (see below).

-

b. Clinical Assessment of Arthritis

| Score | Description |

| 0 | No evidence of erythema or swelling |

| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |

| 2 | Erythema and mild swelling extending from the ankle to the tarsals |

| 3 | Erythema and moderate swelling extending from the ankle to metatarsal joints |

| 4 | Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb |

The arthritis score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.

c. Sample Collection and Analysis

-

Blood Collection: Collect blood via cardiac puncture at the time of euthanasia for serum separation. Store serum at -80°C for cytokine and autoantibody analysis.

-

Tissue Collection:

-

Harvest hind paws and fix in 10% neutral buffered formalin for histopathological analysis.

-

Collect spleen and lymph nodes for immunological studies (e.g., flow cytometry for T-cell subsets).

-

Collect synovial tissue for protein extraction (Western blot) and RNA extraction (RT-qPCR).

-

d. Histopathological Analysis

-

Decalcify formalin-fixed paws in 10% EDTA for 2-3 weeks.

-

Embed in paraffin (B1166041) and section at 5 µm thickness.

-

Stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation.

-

Stain with Safranin O-Fast Green to evaluate cartilage damage.

e. Cytokine and Autoantibody Analysis (ELISA)

-

Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

-

Measure serum levels of anti-CII IgG antibodies using ELISA.

f. Western Blot Analysis

-

Extract total protein from synovial tissue.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, p-IκBα, IκBα).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound is hypothesized to exert its immunosuppressive and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, various stimuli such as TNF-α and IL-1β activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway Diagram

Data Presentation

The following tables provide a template for summarizing the quantitative data that will be collected during the study.

Table 1: Clinical Assessment of Arthritis

| Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Body Weight Change (%) |

| Normal Control | |||

| CIA Model Control | |||

| This compound (Low Dose) | |||

| This compound (Mid Dose) | |||

| This compound (High Dose) | |||

| Positive Control (MTX) |

Table 2: Serum Cytokine and Antibody Levels

| Group | TNF-α (pg/mL, Mean ± SEM) | IL-1β (pg/mL, Mean ± SEM) | IL-6 (pg/mL, Mean ± SEM) | Anti-CII IgG (OD, Mean ± SEM) |

| Normal Control | ||||

| CIA Model Control | ||||

| This compound (Low Dose) | ||||

| This compound (Mid Dose) | ||||

| This compound (High Dose) | ||||

| Positive Control (MTX) |

Table 3: Histopathological Scoring of Joints

| Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |

| Normal Control | ||||

| CIA Model Control | ||||

| This compound (Low Dose) | ||||

| This compound (Mid Dose) | ||||

| This compound (High Dose) | ||||

| Positive Control (MTX) |

Conclusion

This detailed application note and protocol provides a comprehensive framework for the preclinical evaluation of this compound in a collagen-induced arthritis animal model. By following these guidelines, researchers can systematically assess the therapeutic potential of this compound as an immunosuppressive and anti-inflammatory agent and elucidate its mechanism of action through the NF-κB signaling pathway. The structured data presentation will facilitate clear interpretation and comparison of results, contributing to the efficient development of this promising natural compound.

References

- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 2. Frontiers | Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats [frontiersin.org]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Wilfornine A Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the identification and validation of the molecular targets of Wilfornine A, a natural alkaloid with significant immunomodulatory and anti-inflammatory properties.

This compound, derived from the plant Tripterygium wilfordii, has been shown to exert its biological effects primarily through the modulation of the immune system. Initial studies suggest its mechanism of action involves the inhibition of T-cell activation and proliferation, the disruption of interleukin-2 (B1167480) (IL-2) production, and interference with the NF-κB signaling pathway[1]. Computational studies, including network pharmacology and molecular docking, have predicted potential protein targets such as Proto-oncogene tyrosine-protein kinase Src (SRC) and Tyrosine-protein phosphatase non-receptor type 11 (PTPN11)[2][3][4].

This document outlines experimental strategies to identify and validate these and other potential targets of this compound, providing researchers with the necessary protocols to elucidate its precise mechanism of action.

Section 1: Target Identification Techniques

Target identification is the crucial first step in understanding the mechanism of action of a bioactive compound. For this compound, a combination of unbiased, label-free methods and affinity-based approaches can be employed.

Label-Free Target Identification Methods

Label-free methods are advantageous as they do not require modification of the small molecule, thus preserving its native binding characteristics.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[5]. This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.

Protocol: CETSA for this compound Target Identification

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., Jurkat T-cells for immune response) to 80-90% confluency.

-

Harvest cells and resuspend in PBS with protease and phosphatase inhibitors.

-

Divide the cell suspension into two aliquots: one treated with this compound (e.g., 1-50 µM, concentration to be optimized) and a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Heat Treatment:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the soluble proteins by SDS-PAGE and Western blotting using antibodies against suspected targets (e.g., SRC, PTPN11, p65 subunit of NF-κB).

-

Alternatively, for unbiased screening, the samples can be analyzed by mass spectrometry to identify all stabilized proteins.

-

Principle: DARTS identifies protein targets by observing their protection from proteolysis upon ligand binding. A small molecule-protein complex is more resistant to protease digestion than the unbound protein.

Protocol: DARTS for this compound Target Identification

-

Cell Lysate Preparation:

-

Prepare a cell lysate from a relevant cell line in M-PER or a similar lysis buffer containing protease inhibitors.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

-

This compound Incubation:

-

Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each aliquot at an optimized concentration (to achieve partial digestion in the control group).

-

Incubate for a defined time (e.g., 10-30 minutes) at room temperature.

-

Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the digested proteins on an SDS-PAGE gel.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Look for bands that are more intense in the this compound-treated lanes compared to the control, indicating protection from digestion.

-

Excise the protected bands and identify the proteins using mass spectrometry.

-

Alternatively, if a target is suspected, perform a Western blot to confirm its protection.

-

Affinity-Based Target Identification

This approach utilizes a modified version of this compound to "pull down" its binding partners from a cell lysate.

Principle: An immobilized this compound analogue is used as bait to capture its interacting proteins from a cell lysate.

Protocol: Affinity Chromatography for this compound

-

Probe Synthesis:

-

Synthesize a this compound derivative with a linker arm and an affinity tag (e.g., biotin (B1667282) or a photoreactive group for photo-affinity chromatography).

-

-

Immobilization:

-

Couple the synthesized this compound probe to an affinity resin (e.g., streptavidin-agarose beads for a biotinylated probe).

-

-

Protein Pull-Down:

-

Incubate the immobilized probe with a cell lysate to allow for binding.

-

Wash the resin extensively to remove non-specific binders.

-

For photo-affinity probes, expose the mixture to UV light to covalently crosslink the probe to its target.

-

-

Elution and Analysis:

-

Elute the bound proteins from the resin.

-

Separate the eluted proteins by SDS-PAGE.

-

Identify the unique protein bands in the experimental lane by mass spectrometry.

-

Section 2: Target Validation Techniques

Once potential targets are identified, it is crucial to validate their biological relevance to the effects of this compound.

Confirmation of Direct Binding

Principle: SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip in real-time.

Protocol: SPR for this compound Binding Analysis

-

Protein Immobilization:

-

Immobilize the purified recombinant target protein (e.g., SRC, PTPN11) onto an SPR sensor chip.

-

-

Binding Analysis:

-

Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Monitor the change in the SPR signal, which is proportional to the mass of this compound binding to the immobilized protein.

-

-

Data Analysis:

-

Generate sensorgrams (plots of response units vs. time).

-

Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

| Parameter | Description |

| ka (M⁻¹s⁻¹) | Association rate constant |

| kd (s⁻¹) | Dissociation rate constant |

| KD (M) | Equilibrium dissociation constant (kd/ka) |

Validation in a Cellular Context

Principle: Western blotting can be used to assess how this compound affects the expression or post-translational modification (e.g., phosphorylation) of its target and downstream signaling proteins.

Protocol: Western Blot for NF-κB Pathway Activation

-

Cell Treatment and Lysis:

-

Treat cells (e.g., macrophages or T-cells) with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.

-

Lyse the cells and prepare nuclear and cytoplasmic extracts.

-

-

SDS-PAGE and Transfer:

-